Sylvaticin
Overview
Description
The compound Sylvaticin is a complex organic molecule with multiple chiral centers It is characterized by its intricate structure, which includes several hydroxyl groups and oxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sylvaticin typically involves multiple steps, including the formation of oxolane rings and the introduction of hydroxyl groups. The synthetic route may start with simpler precursors, which undergo a series of reactions such as cyclization, hydroxylation, and stereoselective synthesis to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as catalytic hydrogenation, chromatography for purification, and precise control of reaction conditions to maintain the stereochemistry of the molecule.
Chemical Reactions Analysis
Types of Reactions
Sylvaticin: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming alkanes.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes. Substitution reactions can result in halogenated or aminated derivatives of the original compound.
Scientific Research Applications
Sylvaticin: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Sylvaticin exerts its effects depends on its interaction with molecular targets. The hydroxyl groups and oxolane rings may facilitate binding to specific enzymes or receptors, influencing their activity. The compound’s stereochemistry is crucial for its binding affinity and specificity, affecting the pathways involved in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxydecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one
- (2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyoctyl]-2-methyl-2H-furan-5-one
Uniqueness
The uniqueness of Sylvaticin lies in its specific stereochemistry and the presence of multiple hydroxyl groups and oxolane rings
Properties
CAS No. |
129312-45-4 |
---|---|
Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30?,31-,32?,33-,34-,35+,36+/m0/s1 |
InChI Key |
HKMBLJVHVBJAIH-NZPKVYSJSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H](CCC([C@@H]2CCC(O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sylvaticin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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